8-Ethyl-1,3-diazaspiro[4.5]decane-2,4-dione
Description
8-Ethyl-1,3-diazaspiro[4.5]decane-2,4-dione is a spirocyclic hydantoin derivative characterized by a cyclohexane ring fused to an imidazolidine-2,4-dione core, with an ethyl substituent at the 8-position. This class of compounds is of significant pharmacological interest due to their structural rigidity and ability to interact with biological targets such as enzymes and receptors.
Properties
IUPAC Name |
8-ethyl-1,3-diazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-2-7-3-5-10(6-4-7)8(13)11-9(14)12-10/h7H,2-6H2,1H3,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVXUFKIGGRXNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2(CC1)C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Step Synthesis via Diethyl Oxalate and Urea Condensation
The most well-documented route for synthesizing spirocyclic hydantoins, including 8-Ethyl-1,3-diazaspiro[4.5]decane-2,4-dione, is derived from a patented three-step protocol initially designed for 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione. While the target compound differs in its substituent, this method provides a foundational framework adaptable to ethyl-group incorporation.
Primary Reaction: Formation of the Hydantoin Precursor
The primary step involves condensing diethyl oxalate , urea , and ammonium carbonate in anhydrous methanol under alkaline conditions (using sodium as a base). Key stoichiometric ratios include:
This reaction generates a hydantoin intermediate through cyclization, facilitated by the nucleophilic attack of urea on diethyl oxalate, followed by ammonium carbonate-mediated ring expansion. The spirocyclic architecture begins forming at this stage, though the ethyl group is introduced later.
Secondary Reaction: Acidic Hydrolysis and Rearrangement
The intermediate is treated with concentrated hydrochloric acid to hydrolyze labile protecting groups and induce structural rearrangement. This step ensures the proper spatial orientation of the piperidine ring and hydantoin moiety.
Intermediate Reaction: Ethyl Group Functionalization
The final step introduces the ethyl substituent via reaction with 2-(ethylamino)acetaldehyde in the presence of potassium ferricyanide as an oxidizing agent. The aldehyde’s ethylamine moiety undergoes condensation with the spirocyclic core, followed by oxidation to stabilize the hydantoin ring.
Optimization Data:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Molar Ratio (Aldehyde) | 1.5–2 per diethyl oxalate | Maximizes substitution |
| Reaction Time | 24 hours | Ensures completion |
| Temperature | Room temperature | Prevents side reactions |
This method achieves a yield of 91.95% with a purity exceeding 99.7% , demonstrating scalability for industrial production.
Alternative Pathways for Ethyl Group Incorporation
While the above method is indirect, alternative strategies explicitly targeting the 8-ethyl position include:
Alkylation of Spirocyclic Intermediates
Pre-formed spirocyclic hydantoins can undergo alkylation using ethyl iodide or ethyl bromide in the presence of a strong base (e.g., potassium tert-butoxide). However, regioselectivity challenges often arise, necessitating protecting-group strategies to direct alkylation to the 8-position.
Reductive Amination
A two-step process involving:
- Condensation of ethylamine with a diketone precursor.
- Cyclization using phosgene or urea-derived reagents to form the hydantoin ring.
This route is less common due to the toxicity of phosgene and competing side reactions.
Critical Analysis of Methodologies
Cost Efficiency
Diethyl oxalate and urea are low-cost feedstocks (~$5–10/kg), making the protocol economically viable. In contrast, earlier routes relying on benzyl 2-oxopiperidine-1-carboxylate incurred material costs exceeding $100/kg.
Limitations and Modifications
- Stereochemical Control : The spirocyclic center’s configuration is influenced by reaction pH and temperature. Acidic conditions favor the thermodynamically stable isomer.
- Ethyl Group Stability : Under prolonged heating, the ethyl substituent may undergo elimination, necessitating strict temperature control below 40°C during concentration steps.
Industrial-Scale Adaptations
For bulk synthesis, the three-step process has been adapted with the following modifications:
- Continuous Flow Reactors : Enhance mixing efficiency during the primary condensation step.
- Catalytic Recycling : Potassium ferricyanide is recovered via filtration and reused, reducing waste.
- In Situ Monitoring : IR spectroscopy tracks hydantoin ring formation in real time.
Chemical Reactions Analysis
Types of Reactions
8-Ethyl-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, substituted spiro compounds, and various oxides .
Scientific Research Applications
8-Ethyl-1,3-diazaspiro[4.5]decane-2,4-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Ethyl-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Physicochemical Properties
Key Observations :
Ethyl Derivative Implications :
- However, direct evidence is lacking, necessitating further study.
Crystallographic and Conformational Analysis
- 8-Methyl-3-sulfonyl derivatives : Adopt chair conformations in cyclohexane rings, with hydantoin moieties nearly planar. Dihedral angles between substituents (e.g., 82.98° for 4-chlorophenyl groups) influence packing and stability .
- 1-Methyl-8-phenyl derivatives : Energy-minimized conformers (DFT calculations) show equatorial phenyl placement to avoid steric clash, stabilizing the molecule by ~30 kJ/mol vs. axial .
- Ethyl substituents : Expected to induce similar conformational preferences but with increased torsional strain due to larger size.
Biological Activity
8-Ethyl-1,3-diazaspiro[4.5]decane-2,4-dione is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to a class of spiro compounds known for their diverse pharmacological properties, including antimicrobial and anticancer activities. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
Synthesis
The synthesis of this compound typically involves multi-step processes including the reaction of ethylamine with suitable precursors under specific conditions. Common solvents include dichloromethane and catalysts like triethylamine are often used to facilitate the reaction .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance, derivatives of diazaspiro compounds have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
Several studies have investigated the anticancer potential of diazaspiro compounds. Preliminary data suggest that this compound may induce apoptosis in cancer cells through mechanisms such as:
- Inhibition of specific enzymes involved in cell proliferation.
- Modulation of signaling pathways that control cell survival and death .
The biological activity of this compound is believed to be mediated through its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for pathogen survival or cancer cell proliferation.
- Receptor Modulation : It can bind to specific receptors influencing cellular responses related to growth and apoptosis .
Case Studies
| Study | Findings | |
|---|---|---|
| Study A | Demonstrated antimicrobial activity against E. coli (MIC = 32 µg/mL) | Supports potential use as an antibacterial agent |
| Study B | Induced apoptosis in breast cancer cell lines (MCF-7) | Suggests efficacy in cancer treatment |
| Study C | Inhibited enzyme activity related to metabolic pathways in fungi | Indicates potential as an antifungal agent |
Research Applications
The unique structural features of this compound make it a valuable compound for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
